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Compound of Interest

Ethyl 3-bromo-3,3-
Compound Name:
difluoropropanoate

Cat. No.: B172106

CAS Number: 111773-24-1
Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-bromo-3,3-
difluoropropanoate, a key fluorinated building block in modern organic synthesis. This
document details its physicochemical properties, synthesis, reactivity, and applications, with a
focus on its role in pharmaceutical and agrochemical research. It also includes detailed safety
information and experimental protocols for its use.

Physicochemical Properties

Ethyl 3-bromo-3,3-difluoropropanoate is a colorless to light yellow liquid.[1] Its unique
structure, incorporating a difluoromethyl bromide moiety, makes it a valuable reagent for
introducing the difluoroethyl group into various molecules.[1]
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Property Value Reference(s)
Molecular Formula CsH7BrrF20:2

Molecular Weight 217.01 g/mol

CAS Number 111773-24-1

Appearance Colorless to light yellow liquid [1]

Density (Predicted)

1.564 + 0.06 g/cm?3

[1]

Boiling Point (Predicted)

157.6 £35.0°C

[1]

Flash Point 55°C [1]
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Synthesis

A common and effective method for the synthesis of Ethyl 3-bromo-3,3-difluoropropanoate

involves the radical addition of dibromodifluoromethane (CBrzF2) to ethyl vinyl ether. This is

followed by an oxidation step to yield the final product.
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Caption: Synthesis of Ethyl 3-bromo-3,3-difluoropropanoate.

Spectroscopic Data

Experimentally obtained spectral data for Ethyl 3-bromo-3,3-difluoropropanoate is not widely
available in public databases. However, based on its structure, the following spectral
characteristics can be predicted:
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1H NMR:
o Ethyl Ester (CHs): A triplet around 6 1.3 ppm.

o Methylene (CH2): A triplet of triplets (tt) around & 3.5 ppm, coupled to both the two fluorine
atoms and the adjacent methylene protons.

o Ethyl Ester (OCHz): A quartet around & 4.3 ppm, coupled to the adjacent methyl protons.
13C NMR:
o Ethyl Ester (CHs): A signal around & 14 ppm.

o Methylene (CH2): A triplet signal around & 40-50 ppm due to coupling with the two fluorine
atoms.

o Ethyl Ester (OCH:2): A signal around & 63 ppm.

o Difluoromethyl Bromide (CF2Br): A triplet signal in the range of & 110-120 ppm, with a
large one-bond C-F coupling constant.

o Carbonyl (C=0): A signal around & 165 ppm, which may appear as a triplet due to two-
bond C-F coupling.

9F NMR:

o Asingle signal is expected for the two equivalent fluorine atoms. This signal would likely
appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift
would be in the characteristic region for alkyl-CF2Br groups.

Mass Spectrometry (El):

o The mass spectrum would be expected to show a molecular ion peak (M*) and a
characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

o Common fragmentation patterns would include the loss of the ethoxy group (-OCH2CH?3),
the entire ester group (-COOCH2CHs), and the bromine atom (-Br).

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactivity and Applications

The presence of the bromine and two fluorine atoms imparts significant versatility to this
molecule, making it a valuable building block in organic synthesis.[1]

Synthetic Utility
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Caption: Applications and reactivity of the core compound.

Key applications include:

Pharmaceuticals: It serves as a critical intermediate for synthesizing fluorine-containing
drugs. The incorporation of fluorine can enhance metabolic stability and bioavailability.[1]

o Agrochemicals: It is used in the development of new pesticides, where the fluorinated
structure can improve resistance to environmental degradation.|[1]

o Reformatsky-type Reactions: Like other a-halo esters, it can be used in Reformatsky
reactions with aldehydes and ketones in the presence of a metal like zinc to form [3-hydroxy
esters.

e Cross-Coupling Reactions: It can undergo cross-coupling reactions, for example, with
coumarins and quinolinones, to create complex heterocyclic structures.
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Experimental Protocols
Halogen-Bond-Promoted Direct Cross-Coupling with
Coumarins

The following is a representative protocol for the cross-coupling of Ethyl 3-bromo-3,3-

difluoropropanoate with coumarins.

Workflow:
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Combine Coumarin (1 equiv)
and Ethyl 3-bromo-3,3-difluoropropanoate (1.5 equiv)
in a reaction vessel.

(Add solvent (e.g., DMF))

(Add CrCI2 (6 equiv) and Lil (0.2 equiv))

Stir at room temperature for 4 hours

under an Argon atmosphere.

(Quench the reaction with 10% HCI)

(e.g., CH2CI2).

'

Purify the crude product using
column chromatography.

[Extract the product with an organic solvenﬁ

Analyze the final product
(NMR, HRMS).

Click to download full resolution via product page

Caption: Workflow for cross-coupling with coumarins.
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Detailed Methodology (based on similar reactions):

e Preparation: To a solution of the chosen coumarin (0.3 mmol, 1.0 equivalent) in anhydrous
DMF (1.2 mL) under an argon atmosphere, add Ethyl 3-bromo-3,3-difluoropropanoate
(0.45 mmol, 1.5 equivalents).

» Reagent Addition: Add Chromium(ll) chloride (CrCl2) (1.8 mmol, 6.0 equivalents) and Lithium
lodide (Lil) (0.06 mmol, 0.2 equivalents) to the mixture.

o Reaction: Stir the resulting mixture at room temperature for 4 hours. The reaction progress
can be monitored by TLC or °F NMR spectroscopy.

o Workup: Upon completion, quench the reaction by adding 10% aqueous HCI.

o Extraction: Extract the aqueous mixture with dichloromethane (CH2Clz). Combine the organic
layers.

 Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the resulting crude product by column
chromatography on silica gel to yield the desired difluoroalkylated coumarin derivative.

Safety and Handling

Ethyl 3-bromo-3,3-difluoropropanoate is a flammable liquid and can cause serious eye
damage. It is also toxic if swallowed and harmful if inhaled. Appropriate safety precautions must
be taken during handling and storage.
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Hazard Class &

GHS Pictograms Signal Word Hazard Statements
Category
o H226: Flammable
Flammable Liquid 3 & Danger o
liquid and vapor.
- H301: Toxic if
Acute Toxicity 3 (Oral) o
swallowed.

Skin Irritation 2 |

H315: Causes skin

irritation.

H318: Causes serious

Eye Damage 1 corrosive

eye damage.
Acute Toxicity 4 I H332: Harmful if
(Inhalation) : inhaled.

H335: May cause
STOT SE 3 |

respiratory irritation.

Precautionary Statements (Selected):

o P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources.

No smoking.

o P280: Wear protective gloves/protective clothing/eye protection/face protection.

e P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

e Handle in a well-ventilated place.

o Store in a tightly closed container in a dry, cool, and well-ventilated place.

o Keep away from heat, sparks, and flame.
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e Ground and bond container and receiving equipment to prevent static discharges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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